N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,3-benzothiazole-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a thieno[3,4-c]pyrazole moiety with a benzothiazole carboxamide group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or through a coupling reaction using reagents like phenylboronic acid.
Formation of Benzothiazole Carboxamide: The benzothiazole ring is synthesized separately and then coupled with the thieno[3,4-c]pyrazole intermediate using amide bond formation techniques, often employing reagents like carbodiimides for activation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,3-benzothiazole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or as a component in specialty coatings and polymers due to its stability and electronic properties.
Mechanism of Action
The mechanism by which N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,3-benzothiazole-2-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies, including binding assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrazole Derivatives: Compounds with similar thieno[3,4-c]pyrazole cores but different substituents.
Benzothiazole Derivatives: Compounds with the benzothiazole ring but varying functional groups attached.
Uniqueness
What sets N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,3-benzothiazole-2-carboxamide apart is its combined structural features, which may confer unique electronic properties and biological activities not observed in simpler analogs. This makes it a valuable compound for further research and development in multiple scientific disciplines.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential and develop new technologies and therapies based on its unique properties.
Properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS2/c24-18(19-20-14-8-4-5-9-16(14)26-19)21-17-13-10-25-11-15(13)22-23(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFVRXOKHXXDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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